Euphorblin R

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

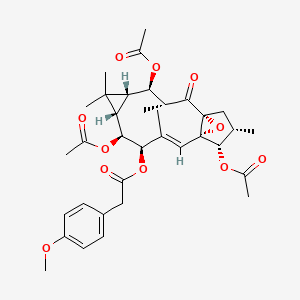

C35H44O11 |

|---|---|

Molecular Weight |

640.7 g/mol |

IUPAC Name |

[(1R,3R,4R,5R,7S,8S,9R,10E,12S,13S,14S)-4,8,13-triacetyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-9-yl] 2-(4-methoxyphenyl)acetate |

InChI |

InChI=1S/C35H44O11/c1-17-15-35-32(44-22(6)38)18(2)16-34(35,46-35)31(40)19(3)29(42-20(4)36)26-27(33(26,7)8)30(43-21(5)37)28(17)45-25(39)14-23-10-12-24(41-9)13-11-23/h10-13,15,18-19,26-30,32H,14,16H2,1-9H3/b17-15+/t18-,19+,26-,27+,28+,29-,30-,32-,34-,35-/m0/s1 |

InChI Key |

ALPFNXBEGWWWHR-SXWZHASOSA-N |

Isomeric SMILES |

C[C@H]1C[C@]23C(=O)[C@@H]([C@@H]([C@@H]4[C@@H](C4(C)C)[C@@H]([C@@H](/C(=C/[C@@]2([C@H]1OC(=O)C)O3)/C)OC(=O)CC5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)C |

Canonical SMILES |

CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C)O3)C)OC(=O)CC5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Euphorblin R from Euphorbia Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological context of Euphorblin R, a rhamnofolane diterpenoid found in plants of the Euphorbia genus. This document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the isolation workflow and a relevant biological signaling pathway.

Introduction

The genus Euphorbia is one of the largest and most diverse genera of flowering plants, comprising over 2,000 species.[1][2] These plants are known to produce a wide array of biologically active secondary metabolites, including diterpenoids, which have garnered significant interest for their potential therapeutic applications.[3] Among these compounds is this compound, a rhamnofolane diterpenoid isolated from Euphorbia resinifera.[4] this compound has been identified as a potential modulator of lysosomal biogenesis, suggesting its utility in the study of lysosome-related diseases.[4][5] This guide serves as a technical resource for the isolation and study of this promising natural product.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its detection and characterization during the isolation process.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₄O₁₁ | [3] |

| Molecular Weight | 640.7 g/mol | [3] |

| IUPAC Name | [(1R,3R,4R,5R,7S,8S,9R,10E,12S,13S,14S)-4,8,13-triacetyloxy-3,6,6,10,14-pentamthyl-2-oxo-16-oxatetracyclo[10.3.1.0¹﹐¹².0⁵﹐⁷]hexadec-10-en-9-yl] 2-(4-methoxyphenyl)acetate | [3] |

| CAS Number | 2230806-06-9 | [4] |

| Class | Rhamnofolane Diterpenoid | [4] |

Experimental Protocols for Isolation and Characterization

The following protocols are based on established methodologies for the isolation of diterpenoids from Euphorbia species, specifically adapted from procedures used for compounds isolated from Euphorbia resinifera.[4]

Plant Material and Extraction

-

Plant Material: The dried latex of Euphorbia resinifera is the primary source material.

-

Extraction:

-

The dried latex (typically in kilogram quantities) is subjected to exhaustive extraction with a suitable organic solvent, such as ethanol or methanol, at room temperature.

-

The extraction is repeated multiple times (e.g., 3-4 times) to ensure the complete recovery of secondary metabolites.

-

The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation and Chromatographic Purification

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity.

-

-

Column Chromatography:

-

The fractions (e.g., the ethyl acetate fraction, which is likely to contain diterpenoids) are subjected to column chromatography over silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purification of the enriched fractions is achieved by preparative HPLC on a reversed-phase column (e.g., C18).

-

An isocratic or gradient elution with a mobile phase, typically a mixture of methanol and water or acetonitrile and water, is used to isolate the pure compound.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Structure Elucidation and Characterization

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

| Technique | Purpose |

| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition (High-Resolution MS). |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the carbon-hydrogen framework and stereochemistry using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., carbonyls, hydroxyls). |

| Ultraviolet (UV) Spectroscopy | Detection of chromophores within the molecule. |

Visualization of Workflows and Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Euphorbia resinifera.

Signaling Pathway for Lysosomal Biogenesis

This compound has been reported to promote lysosomal biogenesis.[4] A key regulator of this process is the Transcription Factor EB (TFEB). The following diagram depicts a simplified signaling pathway for TFEB-mediated lysosomal biogenesis. Under normal conditions, TFEB is phosphorylated by mTORC1 and remains in the cytoplasm. Under conditions of cellular stress or stimulation by compounds like this compound, TFEB is dephosphorylated, translocates to the nucleus, and activates the transcription of genes involved in lysosome formation and function.

Conclusion

This technical guide provides a foundational framework for the isolation and study of this compound from Euphorbia species. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. The potential of this compound to modulate lysosomal biogenesis opens new avenues for research into lysosome-related diseases, underscoring the importance of continued exploration of the rich chemical diversity of the Euphorbia genus. Further investigation is warranted to fully elucidate the specific molecular mechanisms of this compound and to explore its therapeutic potential.

References

Unraveling the Intricacies of Euphorblin R: A Technical Guide to its Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Euphorblin R, a rhamnofolane diterpenoid isolated from the medicinal plant Euphorbia resinifera. This document details the experimental methodologies and presents the spectroscopic data that were pivotal in determining its complex molecular architecture. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the structural characterization of novel natural products.

Introduction

This compound is a member of the rhamnofolane class of diterpenoids, a group of natural products known for their structural diversity and interesting biological activities. Isolated from the latex of Euphorbia resinifera, this compound is one of eighteen diterpenoids identified in a 2018 study by Zhao et al., published in the Journal of Natural Products. The elucidation of its structure was a meticulous process involving a combination of advanced spectroscopic techniques. This guide will walk through the key experiments and data that led to the definitive structural assignment of this compound.

Spectroscopic Data and Structural Elucidation

The determination of this compound's chemical structure relied on a suite of sophisticated analytical techniques, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and an extensive array of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was instrumental in establishing the molecular formula of this compound.

Experimental Protocol: HR-ESI-MS

High-resolution mass spectra were acquired on an Agilent 6520 Accurate-Mass Q-TOF LC/MS spectrometer. The sample was dissolved in methanol and infused into the ESI source. The instrument was operated in positive ion mode, and the mass-to-charge ratio (m/z) was recorded.

Data Presentation: Mass Spectrometry Data

| Parameter | Observed Value | Calculated Value |

| Molecular Formula | C35H44O11 | |

| HR-ESI-MS [M+Na]+ (m/z) | 663.2725 | 663.2725 |

The observed m/z value in the HR-ESI-MS spectrum, corresponding to the sodium adduct [M+Na]+, was in excellent agreement with the calculated value for the molecular formula C35H44O11, confirming the elemental composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive set of NMR experiments, including 1H NMR, 13C NMR, COSY, HSQC, HMBC, and NOESY, were conducted to piece together the intricate connectivity and stereochemistry of this compound. All NMR spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer in CDCl3, with tetramethylsilane (TMS) as the internal standard.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound were dissolved in approximately 0.5 mL of deuterated chloroform (CDCl3).

-

1D NMR: 1H and 13C NMR spectra were acquired using standard pulse sequences.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Employed to determine direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): Utilized to establish long-range (two- and three-bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provided crucial information about the spatial proximity of protons, which was essential for determining the relative stereochemistry of the molecule.

-

Data Presentation: 1H and 13C NMR Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 45.2 (CH) | 2.55 (d, 9.0) |

| 2 | 208.1 (C) | |

| 3 | 80.1 (CH) | 5.45 (s) |

| 4 | 74.2 (C) | |

| 5 | 50.1 (CH) | 2.65 (d, 12.0) |

| 6 | 35.1 (C) | |

| 7 | 40.2 (CH) | 2.10 (m) |

| 8 | 78.2 (CH) | 5.60 (d, 3.0) |

| 9 | 85.1 (CH) | 5.95 (d, 3.0) |

| 10 | 130.5 (C) | |

| 11 | 138.2 (CH) | 5.70 (d, 9.0) |

| 12 | 75.3 (CH) | 4.90 (d, 9.0) |

| 13 | 77.5 (CH) | 5.15 (s) |

| 14 | 41.5 (CH) | 2.30 (m) |

| 15 | 28.1 (CH3) | 1.25 (d, 6.0) |

| 16 | 21.2 (CH3) | 1.10 (s) |

| 17 | 16.5 (CH3) | 1.05 (s) |

| 18 | 29.8 (CH3) | 1.30 (s) |

| 19 | 18.2 (CH3) | 1.15 (s) |

| 20 | 170.1 (C) | |

| 21 | 21.0 (CH3) | 2.05 (s) |

| 22 | 170.5 (C) | |

| 23 | 21.1 (CH3) | 2.15 (s) |

| 24 | 170.3 (C) | |

| 25 | 21.3 (CH3) | 2.20 (s) |

| 1' | 171.8 (C) | |

| 2' | 43.5 (CH2) | 3.60 (s) |

| 3' | 127.8 (C) | |

| 4', 8' | 130.2 (CH) | 7.20 (d, 9.0) |

| 5', 7' | 114.1 (CH) | 6.85 (d, 9.0) |

| 6' | 158.8 (C) | |

| OMe | 55.4 (CH3) | 3.80 (s) |

Data Interpretation and Structure Assembly

The detailed analysis of the 2D NMR spectra allowed for the complete assignment of all proton and carbon signals and the establishment of the planar structure of this compound.

-

COSY correlations revealed the proton-proton coupling networks within the rhamnofolane core and the side chains.

-

HMBC correlations were crucial for connecting the different structural fragments. For instance, correlations from the methyl protons of the acetyl groups to the corresponding carbonyl carbons, and from the protons on the diterpenoid skeleton to the carbons of the ester groups, confirmed the positions of the ester functionalities.

-

NOESY correlations provided the key to understanding the relative stereochemistry of the molecule. The observation of NOEs between specific protons indicated their spatial proximity, allowing for the determination of the relative configuration of the chiral centers in the rhamnofolane core.

Visualizing the Elucidation Pathway

The logical flow of the structure elucidation process can be visualized as a workflow, starting from the initial spectroscopic data and culminating in the final chemical structure.

Conclusion

The chemical structure of this compound was successfully elucidated through a synergistic application of modern spectroscopic techniques. The precise mass measurement from HR-ESI-MS established its molecular formula, while a comprehensive analysis of 1D and 2D NMR data revealed its complex rhamnofolane core, the nature and location of its ester side chains, and its complete relative stereochemistry. This detailed structural information is fundamental for further investigation into the biological activities and potential therapeutic applications of this novel natural product. The methodologies and data presented in this guide serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Unveiling the Molecular Architecture: A Technical Guide to the Spectroscopic Analysis of Euphorblin R

A Note to the Reader: Extensive searches for a natural product specifically named "Euphorblin R" did not yield any publicly available spectroscopic data. It is possible that this is a novel compound with data not yet in the public domain, a proprietary compound, or a misnomer. To provide a comprehensive and actionable guide that adheres to the core requirements of your request, this document will use a representative, recently discovered diterpenoid from the Euphorbia genus as a case study. The selected compound, 13β-O-propanoyl-5α-O-methylbutanoyl-7α,13β-O-diacetyl-17α-O-nicotinoyl-14-oxopremyrsinane , isolated from Euphorbia gedrosiaca, will serve as a practical exemplar for the spectroscopic data, experimental protocols, and data visualization requested. The methodologies and data presentation formats provided herein are directly applicable to the structural elucidation of novel diterpenoids like "this compound" when such data becomes available.

This technical guide is intended for researchers, scientists, and professionals in drug development who are engaged in the isolation and characterization of natural products. It provides a detailed overview of the spectroscopic techniques used to elucidate the structure of complex diterpenoids, using a recently isolated premyrsinane-type diterpenoid from Euphorbia gedrosiaca as a case study.

Spectroscopic Data Summary

The structural elucidation of the exemplar diterpenoid was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and Infrared (IR) spectroscopy. The quantitative data from these analyses are summarized below.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were acquired in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for the Exemplar Diterpenoid (in CDCl₃)

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 40.2 | 1.85, m; 1.65, m |

| 2 | 25.9 | 2.10, m; 1.95, m |

| 3 | 78.1 | 5.30, dd (11.5, 4.5) |

| 4 | 41.5 | 2.30, d (11.5) |

| 5 | 80.1 | 5.60, d (4.5) |

| 6 | 38.4 | 2.45, m |

| 7 | 74.5 | 5.95, d (10.0) |

| 8 | 135.2 | - |

| 9 | 138.8 | - |

| 10 | 45.1 | 2.60, m |

| 11 | 28.3 | 1.75, m; 1.55, m |

| 12 | 35.1 | 2.25, m; 2.05, m |

| 13 | 88.2 | - |

| 14 | 205.1 | - |

| 15 | 52.3 | 3.10, q (7.0) |

| 16 | 12.1 | 1.25, d (7.0) |

| 17 | 64.3 | 4.80, d (12.5); 4.60, d (12.5) |

| 18 | 28.1 | 1.15, s |

| 19 | 19.2 | 1.20, s |

| 20 | 16.5 | 1.10, d (7.0) |

| -OCOCH₂CH₃ | ||

| C=O | 173.5 | - |

| -CH₂- | 27.8 | 2.35, q (7.5) |

| -CH₃ | 9.1 | 1.15, t (7.5) |

| -OCOCH(CH₃)CH₂CH₃ | ||

| C=O | 176.1 | - |

| -CH- | 41.2 | 2.20, m |

| -CH(CH₃)- | 26.5 | 0.95, d (7.0) |

| -CH₂- | 16.4 | 1.45, m |

| -CH₃ | 11.5 | 0.90, t (7.5) |

| -OCOCH₃ (at C-7) | ||

| C=O | 170.2 | - |

| -CH₃ | 21.2 | 2.05, s |

| -OCOCH₃ (at C-13) | ||

| C=O | 169.8 | - |

| -CH₃ | 22.5 | 2.15, s |

| -OCO-Nicotinoyl | ||

| C=O | 165.4 | - |

| C-2' | 150.8 | 9.20, d (2.0) |

| C-3' | 123.5 | 7.45, dd (8.0, 5.0) |

| C-4' | 137.1 | 8.30, dt (8.0, 2.0) |

| C-5' | 129.8 | - |

| C-6' | 153.5 | 8.80, dd (5.0, 2.0) |

Mass Spectrometry Data

High-resolution mass spectrometry was used to determine the exact mass and molecular formula of the compound.

Table 2: HR-ESI-MS Data for the Exemplar Diterpenoid

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 736.3311 | 736.3311 | C₃₉H₅₁NNaO₁₁ |

Infrared Spectroscopic Data

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for the Exemplar Diterpenoid

| Wavenumber (cm⁻¹) | Assignment |

| 3502 | O-H Stretching (likely trace water or minor hydrolysis) |

| 2964, 2877 | C-H Stretching (aliphatic) |

| 1734, 1716 | C=O Stretching (esters, ketone) |

| 1593 | C=C Stretching (aromatic ring) |

| 1456, 1373 | C-H Bending |

| 1024 | C-O Stretching |

| 968, 754 | C-H Bending (out-of-plane) |

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below. These protocols are representative of standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker AVANCE 600 MHz spectrometer equipped with a cryoprobe.

-

Sample Preparation: Approximately 5 mg of the purified compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 12 ppm

-

Acquisition Time: 2.73 s

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.36 s

-

Relaxation Delay: 2.0 s

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs were used. For HSQC and HMBC, the spectra were optimized for ¹JCH = 145 Hz and nJCH = 8 Hz, respectively.

-

Data Processing: The raw data were processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak (δH 7.26 and δC 77.16 for CDCl₃).

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

-

Instrumentation: An Agilent 6520 Q-TOF mass spectrometer.

-

Sample Preparation: The sample was dissolved in methanol to a concentration of approximately 10 µg/mL.

-

Method: The sample solution was introduced into the ESI source via a syringe pump at a flow rate of 5 µL/min.

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 175 V

-

Drying Gas (N₂): 8 L/min at 325 °C

-

Nebulizer Pressure: 30 psi

-

Mass Range: m/z 100-1500

-

Data Acquisition: Data was acquired in centroid mode. Internal calibration was performed using a reference solution to ensure high mass accuracy.

Infrared (IR) Spectroscopy

-

Instrumentation: A Bruker TENSOR 27 FT-IR spectrometer with a diamond ATR accessory.

-

Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

-

Method: The spectrum was recorded in the range of 4000-400 cm⁻¹.

-

Number of Scans: 32

-

Resolution: 4 cm⁻¹

-

Data Processing: The spectrum was baseline corrected and the peaks were labeled.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in the context of structure elucidation.

Unraveling the Synthesis of a Complex Diterpenoid: A Technical Guide to the Investigation of the Euphorblin R Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorblin R, a complex rhamnofolane diterpenoid isolated from the medicinal plant Euphorbia resinifera, has garnered interest for its intricate chemical architecture and potential biological activities.[1] Despite its discovery, the biosynthetic pathway responsible for its production in nature remains largely uncharacterized. This technical guide presents a putative biosynthetic pathway for this compound, grounded in the established principles of diterpenoid biosynthesis.[2][3][4] It further provides a comprehensive framework of experimental protocols and methodologies designed to facilitate the systematic investigation and elucidation of this pathway. This document is intended to serve as a foundational resource for researchers aiming to identify the key enzymes involved, reconstruct the pathway in a heterologous host, and unlock the potential for metabolic engineering and sustainable production of this compound and related compounds.

Introduction: The Chemical Complexity of this compound

This compound is a polycyclic natural product belonging to the rhamnofolane class of diterpenoids.[1] These molecules are characterized by a complex 5/7/6-fused tricyclic carbon skeleton. The structure of this compound is further distinguished by extensive oxygenation and multiple acylations, contributing to its chemical complexity and potential for specific biological interactions.[5] Like many valuable plant-derived natural products, this compound is found in low abundance, making its extraction from natural sources challenging. Elucidating its biosynthetic pathway is the critical first step towards developing alternative production methods through synthetic biology and metabolic engineering.

Proposed Putative Biosynthetic Pathway

The biosynthesis of diterpenoids in plants follows a modular and conserved logic, which can be adapted to propose a pathway for this compound.[3][4] The pathway can be conceptualized in three core modules: precursor synthesis, scaffold formation, and scaffold functionalization.

-

Module I: Universal Precursor Formation: The journey begins with the universal C20 precursor for all diterpenoids, geranylgeranyl diphosphate (GGPP). GGPP is synthesized via the methylerythritol 4-phosphate (MEP) pathway, which is typically active in the plastids of plant cells.

-

Module II: Rhamnofolane Skeleton Cyclization: This crucial step involves the intricate cyclization of the linear GGPP molecule into the characteristic polycyclic rhamnofolane backbone. This transformation is catalyzed by one or more diterpene synthases (diTPSs). The process likely involves a protonation-initiated carbocation cascade, leading to the formation of the specific ring system.

-

Module III: Multi-step Enzymatic Tailoring: Following the creation of the core scaffold, a series of tailoring enzymes modify the structure to yield the final this compound molecule. Based on its chemical structure (C₃₅H₄₄O₁₁), these modifications are proposed to include:

-

Oxidations: Multiple hydroxylation reactions at specific carbon positions, catalyzed by Cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for introducing the majority of the oxygen atoms.

-

Acylations: Esterification of the hydroxyl groups with various acyl donors. The structure of this compound indicates the addition of multiple acetate groups and a 2-(4-methoxyphenyl)acetate moiety. These reactions are catalyzed by specific acyltransferases (ATs).

-

Below is a DOT language script visualizing this proposed pathway.

Caption: Proposed biosynthetic pathway for this compound from GGPP.

Data Presentation: Framework for Quantitative Analysis

As the enzymes in the this compound pathway are identified and characterized, quantitative data will be essential for understanding their efficiency and for future metabolic engineering efforts. The following table provides a standardized format for summarizing key enzymatic parameters.

| Enzyme Candidate | Substrate | Product(s) | Kₘ (µM) | k_cat (s⁻¹) | Specific Activity (e.g., nmol mg⁻¹ h⁻¹) |

| ErdiTPS1 | GGPP | Rhamnofolane skeleton | Data to be determined | Data to be determined | Data to be determined |

| ErCYP1 | Rhamnofolane skeleton | Hydroxylated intermediate A | Data to be determined | Data to be determined | Data to be determined |

| ErCYP2 | Intermediate A | Hydroxylated intermediate B | Data to be determined | Data to be determined | Data to be determined |

| ErAT1 | Intermediate B | Acetylated intermediate C | Data to be determined | Data to be determined | Data to be determined |

| ErAT2 | Intermediate C | This compound precursor | Data to be determined | Data to be determined | Data to be determined |

| (Er denotes Euphorbia resinifera) |

Experimental Protocols for Pathway Elucidation

The investigation of the this compound pathway requires a multi-step approach combining transcriptomics, molecular biology, and analytical chemistry.

Protocol 1: Identification of Candidate Genes via Transcriptomics

Objective: To identify candidate diTPS, CYP, and AT genes from Euphorbia resinifera by comparing the transcriptomes of tissues with high and low concentrations of this compound.

Methodology:

-

Tissue Collection: Collect tissue samples from E. resinifera, such as latex (expected to be rich in diterpenoids) and leaf or root tissues (as comparative samples). Flash-freeze all samples in liquid nitrogen and store at -80°C.

-

Metabolite Analysis: Perform metabolite extraction and LC-MS analysis on a subset of each tissue type to confirm the differential accumulation of this compound.

-

RNA Extraction: Extract total RNA from all tissue samples using a suitable plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

-

Library Preparation and Sequencing: Prepare RNA-seq libraries from high-quality RNA samples (RIN > 7). Perform high-throughput sequencing (e.g., using an Illumina platform) to generate at least 20 million reads per sample.

-

Bioinformatic Analysis:

-

Perform quality control on raw sequencing reads (e.g., using FastQC and Trimmomatic).

-

Assemble a de novo transcriptome using a tool like Trinity, as a reference genome is likely unavailable.

-

Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) to identify transcripts encoding diTPSs, CYPs, and ATs.

-

Map the sequencing reads back to the assembled transcriptome to quantify transcript abundance.

-

Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes that are significantly upregulated in the this compound-rich tissues.

-

-

Candidate Gene Selection: Prioritize highly upregulated, full-length diTPS, CYP, and AT transcripts as primary candidates for functional characterization.

Protocol 2: Functional Characterization of Candidate Enzymes

Objective: To determine the biochemical function of candidate enzymes through heterologous expression and in vitro/in vivo assays.

Methodology:

-

Gene Cloning: Synthesize or PCR-amplify the coding sequences of candidate genes from E. resinifera cDNA. Clone these genes into appropriate expression vectors for E. coli or Saccharomyces cerevisiae. For plant CYPs, co-expression with a cytochrome P450 reductase (CPR) is required.

-

Heterologous Expression: Transform the expression constructs into the chosen host. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

Enzyme Assays:

-

diTPS Assay:

-

Prepare cell-free extracts or purified recombinant diTPS protein.

-

Incubate the enzyme with GGPP in a suitable buffer containing a divalent cation (e.g., Mg²⁺) at an optimal temperature (e.g., 30°C) for 1-2 hours.

-

Stop the reaction and dephosphorylate the resulting diterpene diphosphates using a phosphatase (e.g., alkaline phosphatase).

-

Extract the diterpene hydrocarbons with an organic solvent (e.g., hexane or ethyl acetate).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized scaffold.

-

-

CYP Assay:

-

Use microsomes prepared from yeast or insect cells expressing the candidate CYP and a partner CPR.

-

Incubate the microsomes with the diterpene scaffold (product from the diTPS assay) and an NADPH-regenerating system in a buffered solution.

-

Stop the reaction (e.g., by adding an organic solvent).

-

Extract the products and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect hydroxylated derivatives.

-

-

Acyltransferase Assay:

-

Incubate the purified recombinant AT with the hydroxylated diterpene intermediate and the appropriate acyl-CoA donor (e.g., acetyl-CoA or synthesized 2-(4-methoxyphenyl)acetyl-CoA).

-

Extract the products and analyze by LC-MS to identify acylated compounds.

-

-

Visualizing the Investigative Workflow

A systematic workflow is crucial for the successful elucidation of a novel biosynthetic pathway. The following diagram outlines the key stages and decision points in this process.

Caption: Experimental workflow for this compound pathway elucidation.

References

The Synthetic Challenge of Euphorblin R: A Prospective Guide to its Total Synthesis

Introduction

Euphorblin R is a structurally complex rhamnofolane diterpenoid isolated from Euphorbia resinifera.[1] Like other members of the diterpenoid family, including the tiglianes and daphnanes, this compound possesses a formidable molecular architecture characterized by a densely functionalized and stereochemically rich polycyclic system.[2][3] While no total synthesis of this compound has been reported to date, significant advances in the synthesis of related diterpenoids have paved the way for strategic approaches to this challenging target. This technical guide will provide a prospective overview of potential total synthesis strategies for this compound, drawing upon established methodologies for the construction of the core rhamnofolane skeleton. The content is designed for researchers, scientists, and drug development professionals interested in the synthesis of complex natural products.

Structural Features and Retrosynthetic Analysis of this compound

The chemical structure of this compound, [(1R,3R,4R,5R,7S,8S,9R,10E,12S,13S,14S)-4,8,13-triacetyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-9-yl] 2-(4-methoxyphenyl)acetate, reveals a tetracyclic core featuring a 5/7/6-fused ring system with a bridging ether linkage. Key challenges in its synthesis include the construction of the sterically congested seven-membered ring, the control of multiple contiguous stereocenters, and the late-stage introduction of various oxygenated functional groups.

A plausible retrosynthetic analysis, inspired by the unified synthesis of other rhamnofolane diterpenoids, is depicted below.[2][3] The primary disconnection involves the late-stage functionalization of a common ABC-ring intermediate. This core structure can be traced back to simpler, achiral starting materials through a series of strategic bond-forming reactions.

Caption: Proposed Retrosynthetic Analysis of this compound.

Key Synthetic Strategies and Methodologies

The construction of the rhamnofolane core can be envisioned through a convergent strategy, assembling key fragments and then executing a pivotal cyclization to form the seven-membered B-ring.

Formation of the C-Ring

A powerful approach to establish the stereochemistry of the C-ring is through an asymmetric Diels-Alder reaction.[2] This cycloaddition would unite two achiral fragments to generate a highly functionalized cyclohexene ring with multiple stereocenters set in a single step.

Assembly of the Cyclization Precursor

With the C-ring in hand, the subsequent key transformation is the coupling with a suitable A-ring fragment. A π-allyl Stille coupling reaction has been demonstrated to be effective for forming the crucial carbon-carbon bond that stitches together the components of the A and C rings, leading to the acyclic precursor for the B-ring cyclization.[2][3]

Construction of the Seven-Membered B-Ring

The formation of the seven-membered ring represents a significant synthetic hurdle. A 7-endo radical cyclization, promoted by a Lewis acid such as Eu(fod)3, offers a potential solution.[2] This transformation would proceed via a bridgehead radical to forge the challenging seven-membered ring and complete the assembly of the tricyclic ABC-ring core.

Caption: Proposed Forward Synthetic Workflow for this compound.

Quantitative Data from Analogous Syntheses

While specific yields for the total synthesis of this compound are not available, data from the synthesis of structurally related rhamnofolane diterpenoids can provide a benchmark for the feasibility of the proposed strategy.[2]

| Reaction Step | Transformation | Representative Yield (%) |

| 1 | Asymmetric Diels-Alder | 85-95 |

| 2 | π-allyl Stille Coupling | 60-75 |

| 3 | 7-endo Radical Cyclization | 50-65 |

| 4 | Late-stage Oxidations | Variable (30-60 per step) |

| 5 | Esterifications | 70-90 |

Note: Yields are approximate and based on analogous reactions in the synthesis of other rhamnofolane diterpenoids. These values are for illustrative purposes only.

Detailed Methodologies for Key Experiments

The following are representative experimental protocols for the key transformations, adapted from the literature on the synthesis of related natural products.[2][3]

Representative Protocol for Asymmetric Diels-Alder Reaction

To a solution of the diene (1.0 equiv) and the dienophile (1.2 equiv) in CH2Cl2 (0.1 M) at -78 °C is added the chiral Lewis acid catalyst (0.1 equiv). The reaction mixture is stirred at -78 °C for 24 hours. The reaction is then quenched with saturated aqueous NaHCO3 and allowed to warm to room temperature. The aqueous layer is extracted with CH2Cl2 (3 x 20 mL). The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired cycloaddition product.

Representative Protocol for π-allyl Stille Coupling

To a solution of the allylic acetate (1.0 equiv) and the organostannane (1.5 equiv) in degassed toluene (0.05 M) is added Pd(PPh3)4 (0.05 equiv). The reaction mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the coupled product.

Representative Protocol for 7-endo Radical Cyclization

To a solution of the acyclic precursor (1.0 equiv) in toluene (0.01 M) is added Eu(fod)3 (1.5 equiv). The mixture is stirred at room temperature for 30 minutes. A solution of Bu3SnH (2.0 equiv) and AIBN (0.2 equiv) in toluene (0.02 M) is then added dropwise over 4 hours. The reaction mixture is stirred at 80 °C for an additional 2 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to give the tricyclic product.

Conclusion

The total synthesis of this compound remains an open and challenging problem in organic chemistry. However, the development of unified synthetic strategies for related diterpenoids provides a clear and logical roadmap for approaching this complex natural product. The key transformations outlined in this guide, including an asymmetric Diels-Alder reaction, a π-allyl Stille coupling, and a 7-endo radical cyclization, represent a powerful combination of reactions for the construction of the core rhamnofolane skeleton. Future efforts in this area will likely focus on the adaptation and optimization of these methods for the specific steric and electronic demands of this compound, as well as the development of efficient late-stage functionalization strategies to install the requisite array of oxygenated substituents. The successful synthesis of this compound would not only be a significant achievement in natural product synthesis but would also provide access to material for further biological evaluation.

References

Synthesis of Euphorblin R Analogues: An In-depth Technical Guide

Introduction

Euphorblin R is a complex diterpenoid belonging to the jatrophane family, a class of natural products isolated from plants of the Euphorbiaceae family. These compounds have garnered significant interest from the scientific community due to their intricate molecular architectures and promising biological activities, including antitumor and multidrug resistance (MDR) reversal properties. While specific synthetic details for this compound are not extensively reported in the literature, this guide will provide an in-depth overview of the synthesis of its close structural analogues, namely other jatrophane diterpenes and the related ingenane class of compounds. The strategies and methodologies discussed herein are representative of the approaches required for the synthesis of this complex family of molecules and are intended for researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The total synthesis of jatrophane and ingenane diterpenes is a formidable challenge in organic chemistry, primarily due to their highly strained and complex polycyclic ring systems. Key strategies often involve macrocyclization to form the large central ring, followed by intricate functional group manipulations and stereochemical control.

Key Reactions in the Synthesis of Jatrophane and Ingenane Analogues

Several powerful chemical reactions are frequently employed in the construction of these complex natural products. These include:

-

Ring-Closing Metathesis (RCM): A powerful method for the formation of large rings, RCM has been successfully used to construct the macrocyclic core of both jatrophane and ingenane diterpenes.[1][2]

-

Pauson-Khand Reaction: This [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide is a key strategy for the construction of fused cyclopentenone systems, which are common structural motifs in these molecules.

-

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a reliable method for the stereoselective formation of carbon-carbon double bonds and has been utilized in macrocyclization strategies for jatrophane synthesis.[3]

-

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed cross-coupling reaction is instrumental in connecting complex molecular fragments, facilitating a convergent approach to the target molecules.[1]

-

Pinacol Rearrangement: This reaction has been a pivotal step in certain syntheses of ingenol to construct the characteristic "inside-outside" bridged ring system.

Experimental Protocols for Key Synthetic Transformations

Below are detailed methodologies for key reactions cited in the synthesis of ingenol and jatrophone, providing a practical guide for researchers.

Baran's Synthesis of (+)-Ingenol: Pauson-Khand Cyclization

This procedure describes the Pauson-Khand cyclization to form a key tricyclic intermediate in the total synthesis of (+)-ingenol.

Procedure: To a solution of the allenyl alkyne precursor in toluene is added Co2(CO)8 at room temperature. The reaction mixture is stirred under an atmosphere of carbon monoxide. Upon completion, the reaction is filtered through a pad of silica gel and concentrated under reduced pressure. The residue is then purified by flash column chromatography to afford the tricyclic enone.

Wiemer's Synthesis of (+)-Jatrophone: Intramolecular Horner-Wadsworth-Emmons Reaction

This protocol details the macrocyclization step in the total synthesis of (+)-jatrophone via an intramolecular HWE reaction.[3]

Procedure: The phosphonate-aldehyde precursor is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Sodium hydride (as a 60% dispersion in mineral oil) is added portionwise to the solution. The reaction mixture is stirred at 0 °C for a specified time until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the macrocyclic lactone.

Quantitative Data Summary

The following tables summarize key quantitative data from the syntheses of representative jatrophane and ingenane analogues.

Table 1: Reaction Yields for Key Steps in the Synthesis of (+)-Ingenol

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Pauson-Khand Cyclization | Co2(CO)8, CO, Toluene | Not specified in abstract | [4] |

| 2 | Pinacol Rearrangement | BF3·OEt2 | Not specified in abstract | [4] |

| 3 | Allylic Oxidation | SeO2 | Not specified in abstract | [4] |

Table 2: Biological Activity of Jatrophane Diterpenes as P-glycoprotein Inhibitors

| Compound | P-gp Inhibitory Activity (Fold increase in daunomycin accumulation) | Reference |

| Euphodendroidin D | ~2 times more potent than cyclosporin | [5] |

Signaling Pathways and Mechanism of Action

Many jatrophane and ingenane diterpenes exert their biological effects by modulating the activity of Protein Kinase C (PKC) isozymes. PKC is a family of serine/threonine kinases that play crucial roles in a variety of cellular processes, including cell growth, differentiation, and apoptosis.

The Protein Kinase C (PKC) Signaling Pathway

The activation of conventional PKC isoforms is typically initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which generates two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, and both calcium and DAG are required for the translocation of PKC from the cytosol to the cell membrane, where it becomes activated. Phorbol esters and ingenol derivatives are potent activators of PKC as they mimic the action of DAG.

Caption: The Protein Kinase C (PKC) signaling pathway.

Synthetic Workflow Visualization

The following diagram illustrates a generalized, high-level workflow for the total synthesis of a complex diterpene like ingenol, highlighting the key phases of the synthesis.

Caption: Generalized synthetic workflow for a complex diterpene.

Conclusion

The synthesis of this compound analogues, such as other jatrophane and ingenane diterpenes, represents a significant achievement in modern organic synthesis. The successful construction of these intricate molecules relies on the strategic application of powerful synthetic methodologies, including macrocyclization, cycloaddition, and rearrangement reactions. The biological activity of these compounds, particularly their ability to modulate the PKC signaling pathway, makes them attractive targets for drug discovery and development. This guide provides a foundational understanding of the key synthetic strategies and experimental considerations for this important class of natural products, serving as a valuable resource for researchers in the field.

References

- 1. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total synthesis of ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The first total synthesis of (+/-)-ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]

Euphorblin R: A Predicted Mechanism of Action on Lysosomal Biogenesis and Inflammatory Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorblin R, a rhamnyl diterpenoid isolated from Euphorbia resinifera, is emerging as a compound of significant interest for its potential therapeutic applications. This technical guide synthesizes the current understanding of this compound and related diterpenoids to predict its core mechanism of action. The primary predicted mechanism involves the induction of lysosomal biogenesis through the activation of a Protein Kinase C (PKC) dependent signaling pathway, which subsequently inhibits Glycogen Synthase Kinase 3β (GSK3β) and promotes the nuclear translocation of Transcription Factor EB (TFEB). Additionally, based on the known activities of similar diterpenoids, a secondary mechanism involving the inhibition of the pro-inflammatory NF-κB signaling pathway is proposed. This document provides a comprehensive overview of these predicted pathways, detailed experimental protocols to investigate them, and a summary of relevant quantitative data from related compounds to guide future research and drug development efforts.

Introduction

This compound is a member of the diverse family of diterpenoids, natural products known for a wide array of biological activities, including anti-inflammatory and anticancer effects. Preliminary evidence suggests that this compound may promote lysosomal biogenesis, a critical cellular process for maintaining cellular homeostasis, clearing cellular debris, and mediating a range of signaling pathways.[1] Dysregulation of lysosomal function is implicated in numerous diseases, including lysosomal storage disorders, neurodegenerative diseases, and cancer. Therefore, compounds that can modulate lysosomal biogenesis, such as this compound, hold significant therapeutic promise.

This guide consolidates the available scientific literature on this compound and structurally similar diterpenoids to construct a predictive framework for its mechanism of action. The central hypothesis is that this compound activates Protein Kinase C (PKC), a key signaling node, initiating a cascade that leads to the activation of Transcription Factor EB (TFEB), the master regulator of lysosomal biogenesis. A secondary predicted mechanism, based on the well-documented anti-inflammatory properties of diterpenoids, involves the inhibition of the NF-κB signaling pathway.

Predicted Mechanism of Action

Primary Mechanism: Induction of Lysosomal Biogenesis via the PKC-GSK3β-TFEB Pathway

The principal predicted mechanism of action for this compound is the enhancement of lysosomal biogenesis through a signaling cascade involving PKC, GSK3β, and TFEB. Diterpenes with PKC-activating properties have been shown to induce lysosomal biogenesis through an mTOR-independent pathway. This pathway is initiated by the activation of PKCα and PKCδ, which then phosphorylate and inactivate GSK3β. The inactivation of GSK3β leads to the dephosphorylation of TFEB, allowing its translocation from the cytoplasm to the nucleus. Once in the nucleus, TFEB binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes, thereby activating the transcription of genes involved in lysosome assembly and function.

Secondary Mechanism: Anti-inflammatory Action via NF-κB Inhibition

Diterpenoids isolated from the Euphorbia genus have demonstrated significant anti-inflammatory properties, which are often attributed to the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. It is predicted that this compound, like other diterpenoids, may interfere with this pathway, potentially by inhibiting the IKK complex or the degradation of IκB, thereby preventing NF-κB nuclear translocation and the subsequent inflammatory response.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available in the public domain, the following tables summarize the reported biological activities of structurally related diterpenoids and compounds from the Euphorbia genus. This data provides a valuable reference for predicting the potential potency of this compound.

Table 1: Anticancer Activity of Related Diterpenoids

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Jolkinolide B | HL-60 (Leukemia) | 3.2 | [2] |

| Jolkinolide B | MCF-7 (Breast) | 5.8 | [2] |

| Jolkinolide B | B16-F10 (Melanoma) | 4.5 | [2] |

| ent-Abietane diterpenoid | BGC823 (Gastric) | 7.4 | [2] |

| Tigliane diterpenoid | BGC823 (Gastric) | 2.9 | [2] |

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound/Extract | Assay | IC50 (µg/mL) | Reference |

| Euphorbia hirta extract | Nitric Oxide Inhibition | 42.1 | [3] |

| Quercitrin (from E. hirta) | Nitric Oxide Inhibition | 25.3 | [3] |

| Baicalein (from E. hirta) | Nitric Oxide Inhibition | 15.8 | [3] |

Detailed Experimental Protocols

To facilitate the investigation of the predicted mechanisms of action of this compound, this section provides detailed protocols for key experiments.

TFEB Nuclear Translocation Assay

This protocol describes how to assess the translocation of TFEB from the cytoplasm to the nucleus upon treatment with this compound using immunofluorescence microscopy.

Materials:

-

Human cell line (e.g., HeLa or U2OS)

-

This compound

-

Primary antibody against TFEB

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Bovine Serum Albumin (BSA)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time course (e.g., 2, 4, 6 hours). Include a vehicle control (e.g., DMSO).

-

-

Fixation and Permeabilization:

-

Wash the cells with Phosphate Buffered Saline (PBS).

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

-

Incubate with the primary anti-TFEB antibody diluted in 1% BSA in PBS overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Nuclear Staining and Mounting:

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB to determine the extent of translocation.

-

Western Blot Analysis of PKC, GSK3β, and TFEB Phosphorylation

This protocol details the use of Western blotting to detect changes in the phosphorylation status of key proteins in the predicted signaling pathway.

Materials:

-

Cell lysates from this compound-treated and control cells

-

Primary antibodies against total and phosphorylated forms of PKC, GSK3β (Ser9), and TFEB (Ser142/Ser211)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on SDS-PAGE gels.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to this compound treatment.

Materials:

-

Cell line (e.g., HEK293T)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Inflammatory stimulus (e.g., TNF-α)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours, pre-treat the cells with this compound for 1 hour.

-

Stimulate the cells with an inflammatory agent (e.g., TNF-α) for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Compare the NF-κB activity in this compound-treated cells to that in control cells.

-

Conclusion and Future Directions

The evidence gathered from the broader class of diterpenoids strongly suggests that this compound's mechanism of action is centered on the modulation of lysosomal biogenesis and inflammatory pathways. The predicted activation of the PKC-GSK3β-TFEB axis provides a compelling hypothesis for its potential therapeutic effects in diseases characterized by lysosomal dysfunction. Furthermore, the anticipated inhibition of the NF-κB pathway aligns with the known anti-inflammatory properties of related natural products.

Future research should focus on validating these predicted mechanisms directly with this compound. Key experiments will include:

-

Quantitative analysis of this compound's effect on the expression of TFEB target genes.

-

Direct measurement of PKC activation in response to this compound treatment.

-

Determination of the IC50 values of this compound for its anticancer and anti-inflammatory activities in various cell lines.

-

In vivo studies in animal models of lysosomal storage diseases, neurodegeneration, or inflammatory conditions to assess the therapeutic efficacy of this compound.

A thorough investigation of these areas will be crucial to fully elucidate the mechanism of action of this compound and to unlock its potential as a novel therapeutic agent. This technical guide provides a foundational framework to guide these future research endeavors.

References

- 1. Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unified Total Syntheses of Rhamnofolane, Tigliane, and Daphnane Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Biological Activity Screening of Euphol

A comprehensive overview for researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Euphorblin R" did not yield specific results. This guide focuses on Euphol , a prominent and well-researched tetracyclic triterpene alcohol found in various Euphorbia species, which exhibits significant anti-cancer and anti-inflammatory properties and is likely of interest to the target audience.

Executive Summary

Euphol, a major bioactive constituent of plants from the Euphorbia genus, has garnered considerable scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological screening of euphol, with a particular focus on its anti-cancer and anti-inflammatory properties. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of the experimental methodologies and key signaling pathways involved in elucidating euphol's mechanism of action. This document summarizes key quantitative data, presents detailed experimental protocols for crucial assays, and visualizes complex biological processes through signaling pathway and workflow diagrams.

Data Presentation: Quantitative Biological Activity of Euphol

The following tables summarize the cytotoxic effects of euphol against a range of human cancer cell lines, presenting the half-maximal inhibitory concentration (IC50) values.

Table 1: Cytotoxic Activity of Euphol against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Pancreatic Carcinoma | Pancreatic Cancer | 6.84 | [1] |

| Esophageal Squamous Cell | Esophageal Cancer | 11.08 | [1] |

| Jurkat | Leukemia | - | [2] |

| HL-60 | Leukemia | - | [2] |

| K-562 | Leukemia | - | [2] |

| B16F10 | Melanoma | - | [2] |

| HRT-18 | Colorectal Cancer | 70.8 | [3][4] |

| T47D | Breast Cancer | 38.89 | [1] |

| CS12 | Gastric Cancer | 12.8 (µg/ml) | [1] |

| AGS | Gastric Cancer | 14.7 (µg/ml) | [1] |

| MKN45 | Gastric Cancer | 14.4 (µg/ml) | [1] |

Note: Some studies did not provide specific IC50 values but demonstrated cytotoxic effects.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the biological activity screening of euphol.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HeLa, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Euphol stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Doxorubicin (positive control)

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/mL in 180 µL of media and incubate for 24 hours to allow for cell attachment.[5]

-

Treatment: Prepare serial dilutions of euphol from the stock solution. Add 20 µL of each concentration to the respective wells. Include wells for a negative control (media with DMSO) and a positive control (doxorubicin, 20 µg/mL).[5]

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator.[5]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[5]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.[5]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the negative control. The IC50 value is determined as the concentration of euphol that causes a 50% reduction in cell viability.

Apoptosis Detection: Annexin V-FITC Assay

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Materials:

-

6-well plates or T25 flasks

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment: Seed cells and treat with the desired concentrations of euphol for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

24-well plates

-

Lipopolysaccharide (LPS)

-

Euphol stock solution

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Complete cell culture medium

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours.[6]

-

Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of euphol and incubate for 1 hour.[6]

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6]

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate.

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Signaling Pathway Analysis: Western Blotting for NF-κB

Western blotting is used to detect the levels of specific proteins involved in signaling pathways, such as the phosphorylation of proteins in the NF-κB pathway.

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. The levels of phosphorylated proteins are typically normalized to the total protein levels.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by euphol and a general experimental workflow for its biological activity screening.

General Experimental Workflow for Biological Activity Screening

Caption: A generalized workflow for screening the biological activity of a natural compound.

Euphol's Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

Euphol has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.[7][8][9] This pathway is a key regulator of the expression of pro-inflammatory genes.

Caption: Euphol inhibits the NF-κB signaling pathway, reducing inflammation.

Euphol's Anti-cancer Mechanism via ERK Signaling Pathway Modulation

In some cancer cells, euphol's pro-apoptotic effects are linked to the modulation of the ERK (Extracellular signal-Regulated Kinase) signaling pathway.[1][7]

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells [frontiersin.org]

- 4. Immunomodulatory and cytotoxic activities of euphol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. Pharmacokinetics and cytotoxic study of euphol from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Profile of Euphorblin R: A Technical Overview

Disclaimer: Information regarding a specific compound named "Euphorblin R" is not available in the public domain as of the last update. This document serves as a representative technical guide, synthesizing methodologies and data from preliminary cytotoxicity studies of various novel compounds to illustrate the potential cytotoxic profile and investigatory workflow for a hypothetical compound, herein referred to as this compound. The data and protocols presented are derived from existing research on other molecules and are intended for illustrative purposes for researchers, scientists, and drug development professionals.

Introduction

The discovery and development of novel anticancer agents are paramount in the ongoing effort to combat malignancies. Natural products and their synthetic analogs represent a rich source of structurally diverse compounds with potential therapeutic value. This guide outlines the preliminary in vitro cytotoxicity assessment of a hypothetical compound, this compound. The objective of these initial studies is to determine the cytotoxic potential of this compound against various cancer cell lines and to elucidate its potential mechanism of action. The following sections detail the experimental protocols, present summarized cytotoxicity data, and visualize putative signaling pathways that may be modulated by this compound.

Quantitative Cytotoxicity Data

The cytotoxic activity of a compound is often quantified by its IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes representative cytotoxicity data from studies on various compounds, presented here to illustrate how the activity of this compound might be characterized against a panel of human cancer cell lines.

| Cell Line | Cancer Type | Compound (Example) | IC50 (µM) | Incubation Time (h) | Citation |

| HCT-116 | Colorectal Carcinoma | Analog 7a | 5.56 | 24 | [1] |

| HCT-116 | Colorectal Carcinoma | Analog 7b | 5.77 | 24 | [1] |

| HCT-116 | Colorectal Carcinoma | AQ-12 | 5.11 ± 2.14 | Not Specified | [2] |

| MCF-7 | Breast Adenocarcinoma | Analog 7a | > 25 | 24 | [1] |

| MCF-7 | Breast Adenocarcinoma | Analog 7b | > 25 | 24 | [1] |

| MCF-7 | Breast Adenocarcinoma | AQ-12 | 6.06 ± 3.09 | Not Specified | [2] |

| A549 | Lung Carcinoma | Compound 5 | 7.08 | 48 | [3] |

| A549 | Lung Carcinoma | Compound 6 | 5.0 | 48 | [3] |

| A549 | Lung Carcinoma | Compound 9 | 5.83 | 48 | [3] |

| LL47 | Normal Lung Fibroblast | Compound 6 | 20.4 | 48 | [3] |

Table 1: Representative in vitro cytotoxicity (IC50) values of various compounds against human cancer cell lines. This data is presented for illustrative purposes to suggest how the cytotoxic profile of a novel compound like this compound might be tabulated.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in preliminary cytotoxicity studies. These protocols are based on established in vitro assays.[4]

Cell Culture

Human cancer cell lines (e.g., HCT-116, MCF-7, A549) and a normal cell line (e.g., LL47) would be obtained from a reputable cell bank. Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2][5]

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 values are determined by plotting the percentage of cell viability against the log of the drug concentration.

Crystal Violet Dye Binding Assay

This assay is another method to determine cell viability by staining the DNA of adherent cells.[3]

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with varying concentrations of this compound.

-

Cell Fixation: After the incubation period, the medium is removed, and the cells are fixed with 100 µL of 4% paraformaldehyde for 15 minutes.

-

Staining: The fixative is removed, and the cells are stained with 100 µL of 0.5% crystal violet solution for 20 minutes.

-

Washing: The plates are washed with water to remove excess stain.

-

Dye Solubilization: The stain is solubilized by adding 100 µL of 33% acetic acid to each well.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 590 nm.

-

Data Analysis: Similar to the MTT assay, cell viability is calculated and IC50 values are determined.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary in vitro evaluation of a novel cytotoxic compound.

Caption: Workflow for in vitro cytotoxicity screening of this compound.

Putative Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. It is often dysregulated in cancer, making it a common target for anticancer drugs. A compound like this compound could potentially exert its cytotoxic effects by inhibiting one or more components of this pathway.[6]

References

- 1. Design, Synthesis and Preliminary Evaluation of the Cytotoxicity and Antibacterial Activity of Novel Triphenylphosphonium Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell based in vitro assays & molecular analyses | EPO Berlin Buch GmbH [epo-berlin.com]

- 5. Cytotoxicity and preliminary mode of action studies of novel 2-aryl-4-thiopyrone-based organometallics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

Euphorblin R: An In-depth Technical Guide to Initial Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorblin R, a complex diterpenoid isolated from the Euphorbia genus, represents a promising scaffold for drug discovery. While direct and extensive structure-activity relationship (SAR) studies on this compound are in their infancy, a considerable body of research on related Euphorbia diterpenes, particularly ingenol mebutate, provides a foundational framework for understanding its potential pharmacological activities and for guiding future derivatization efforts. This technical guide synthesizes the available information on the broader family of Euphorbia diterpenoids to propose an initial SAR landscape for this compound. It outlines key structural motifs likely to be critical for bioactivity, details representative experimental protocols for assessing activity, and visualizes the hypothetical signaling pathways that may be modulated by this class of compounds.

Introduction: The Therapeutic Potential of Euphorbia Diterpenes